4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine , derived from its bicyclic structure comprising a partially saturated pyridine ring (1,2,3,6-tetrahydropyridine) and a pyrazole substituent at the 4-position. The numbering of the tetrahydropyridine ring follows standard IUPAC conventions, with saturation at positions 1, 2, 3, and 6.
Isomeric possibilities arise from:
- Tautomerism : The pyrazole ring exhibits 1H- and 2H-tautomeric forms, though the 1H-configuration is thermodynamically favored due to aromatic stabilization.
- Ring conformers : The tetrahydropyridine moiety can adopt distinct puckered conformations, including boat-, chair-, or twist-boat forms, depending on substitution patterns.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁N₃ | |
| Molecular Weight | 149.19 g/mol | |
| CAS Registry Number | 278798-12-2 |
Molecular Geometry and Conformational Analysis
X-ray crystallographic studies of analogous tetrahydropyridine derivatives reveal a flattened boat conformation for the six-membered ring, characterized by puckering parameters $$ Q = 0.681 \, \text{Å} $$, $$ \theta = 84.69^\circ $$, and $$ \phi = 248.83^\circ $$. Key torsional angles include:
- $$ \text{C5–N1–C1–C2} = 37.1^\circ $$
- $$ \text{N1–C1–C2–C3} = -46.8^\circ $$
The pyrazole ring remains nearly planar, with dihedral angles of $$ 88.64^\circ $$ and $$ 59.28^\circ $$ relative to the tetrahydropyridine plane in crystalline states.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Expected signals include:
- Pyrazole protons: δ 7.5–8.5 ppm (aromatic)
- Tetrahydropyridine protons: δ 1.8–3.2 ppm (methylene/methine)
- ¹³C NMR : Distinct peaks for sp² carbons (pyrazole C3/C5: δ 140–150 ppm) and sp³ carbons (tetrahydropyridine: δ 20–50 ppm).
Infrared Spectroscopy (IR):
- Strong absorption at $$ \sim 1600 \, \text{cm}^{-1} $$ (C=N stretch)
- N-H stretching vibrations at $$ 3200–3400 \, \text{cm}^{-1} $$
Mass Spectrometry (MS):
- Molecular ion peak at m/z 149.19 (C₈H₁₁N₃⁺)
- Characteristic fragments:
X-ray Crystallographic Studies and Electron Density Mapping
Single-crystal X-ray analysis of structurally related compounds shows:
- Bond lengths : C-N = 1.335–1.452 Å, C-C = 1.498–1.532 Å
- Electron density maps : Delocalization across the pyrazole ring and partial conjugation with the tetrahydropyridine nitrogen.
The tetrahydropyridine ring exhibits non-planar electron density distribution , with maximum deviations of $$ 0.4187 \, \text{Å} $$ from the mean plane at C4.
Computational Chemistry Approaches to Structure Elucidation
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
- HOMO-LUMO gap : $$ \Delta E = 4.8 \, \text{eV} $$, indicating moderate reactivity
- NBO charges : Pyrazole N1 (-0.32 e), tetrahydropyridine N (+0.18 e)
Molecular dynamics simulations reveal temperature-dependent conformational flipping between boat and twist-boat forms with an energy barrier of $$ \sim 12 \, \text{kcal/mol} $$.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C8H11N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1,5-6,9H,2-4H2,(H,10,11) |
InChI Key |
WCTISSJTCQIGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of α,β-Unsaturated Imines and Alkynes
A prominent route involves rhodium(I)-catalyzed C–H activation of alkynes and subsequent electrocyclization, producing tetrahydropyridines with high diastereoselectivity and yields:
| Reaction Type | Catalyst | Yield | Reference |
|---|---|---|---|
| Rhodium-catalyzed cyclization | Rh(I) | 47–95% |
This method allows the formation of the tetrahydropyridine core with specific substitution patterns, which can be further functionalized with pyrazole groups.
Phosphine-Catalyzed [4+2] Annulation
Employing phosphine catalysts on 1-azadienes and allene ketones yields enantioselective tetrahydropyridines:
| Reaction | Yield | Enantiomeric Excess | Reference |
|---|---|---|---|
| Phosphine-catalyzed [4+2] | 46–70% | >97% ee |
This approach is valuable for synthesizing chiral derivatives of the target compound.
Palladium-Catalyzed Cyclization (Heck Reaction)
The palladium-catalyzed Heck reaction facilitates the formation of tetrahydropyridine derivatives from allenamides and aryl halides:
| Reaction | Yields | Reference |
|---|---|---|
| Palladium-catalyzed cyclization | 54–88% |
This method is suitable for introducing aromatic substituents at specific positions.
Synthesis via Cross-Coupling and N-Alkylation
Suzuki Coupling for Pyrazolyl-Pyridine Derivatives
The key step involves Suzuki cross-coupling of bromide intermediates with boronic acids to install pyrazolyl groups:
| Reaction | Yield | Notes | Reference |
|---|---|---|---|
| Suzuki coupling (bromide with boronic ester) | 53–65% | Yields vary with substituents |
For example, the coupling of bromide 5a/5b with boronic ester 4 produces compounds 6a/6b . These intermediates are then subjected to further transformations.
N-Alkylation and Fluorination
N-alkylation of pyrazolyl-pyridines with ethyl or propyl halides yields analogs 12 and 13 :
| Reaction | Yield | Reference |
|---|---|---|
| N-Alkylation | Reasonable |
Fluorinated analogs are prepared via nucleophilic substitution, enhancing pharmacological properties.
Overall Synthetic Route
The overall synthesis from commercially available cyclopentylmethanol involves 4–5 steps with an overall yield of 7–18%, as summarized below:
Alternative and Advanced Synthetic Approaches
Hetero Diels-Alder and Hydrolysis
The hetero Diels-Alder reaction between siloxydienes and imines produces silylenolether derivatives, which upon hydrolysis and hydrazine treatment yield pyridazinones and tetrahydropyridines:
| Reaction Type | Yield | Reference |
|---|---|---|
| Hetero Diels-Alder | 54–60% |
Subsequent hydrolysis, ring opening, and cyclization steps afford the tetrahydropyridine core with pyrazole substituents.
Reductive Amination and Cyclization
Reductive amination of aldehydes with piperidine derivatives, followed by cyclization, provides access to substituted tetrahydropyridines:
| Reaction Type | Yield | Reference |
|---|---|---|
| Reductive amination | Variable |
This method is particularly useful for introducing diverse substituents at the C4-position.
Summary of Key Data Tables
| Method | Starting Materials | Catalysts/Reagents | Yields | Advantages |
|---|---|---|---|---|
| Rh(I)-catalyzed cyclization | Alkynes, imines | Rhodium(I) | 47–95% | High diastereoselectivity |
| Phosphine-catalyzed [4+2] | 1-Azadienes, allene ketones | Phosphine | 46–70% | Enantioselectivity |
| Palladium-catalyzed Heck | Allenamides, aryl halides | Palladium | 54–88% | Aromatic substitution |
| Suzuki coupling | Bromides, boronic acids | Palladium | 53–65% | Functional group tolerance |
| Hetero Diels-Alder | Siloxydienes, imines | Lewis acids | 54–60% | Versatile ring formation |
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole and tetrahydropyridine derivatives, which can be further functionalized for specific applications[3][3].
Scientific Research Applications
4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . It contains a pyrazole ring attached to a tetrahydropyridine moiety . This compound has multiple synonyms, including 4-(4-Pyrazolyl)-1,2,3,6-tetrahydropyridine .
Scientific Research Applications
While the search results do not provide specific applications and case studies for this compound, they do offer information on pyrazole derivatives and their biological activities. Pyrazoles are potent medicinal scaffolds with a full spectrum of biological activities . Research indicates that pyrazole derivatives have anti-inflammatory , anti-microbial , anti-tubercular , anticonvulsant, and antidepressant activities .
Anti-inflammatory Activity
Various pyrazole derivatives have demonstrated anti-inflammatory properties. For example, researchers have synthesized and tested 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, some of which exhibited maximum anti-inflammatory activity compared to diclofenac sodium . Similarly, a new pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, showed anti-inflammatory activity comparable to diclofenac sodium and celecoxib . Other synthesized series of pyrazole derivatives have also been investigated for their anti-inflammatory activity using various models, with some compounds showing more potency than standard drugs like ibuprofen and indomethacin .
Anti-microbial Activity
Certain pyrazole derivatives exhibit anti-microbial activity . One study reported the synthesis of pyrazole containing 2,4-disubstituted oxazol-5-one, with one compound showing the highest activity against ampicillin and ketoconazole as standard drugs . Additionally, a group of novel 1,5-diaryl pyrazoles were tested for anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia, with one compound showing good activity, suggesting the importance of the aliphatic amide pharmacophore for anti-microbial activities .
Anti-tubercular Activity
Some pyrazole derivatives have been tested for their anti-tubercular properties . For instance, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were screened against MTB strain H37Rv, and one compound showed promising results compared to the standard drug rifampin .
Anticonvulsant and Antidepressant Activity
Specific pyrazole derivatives have demonstrated anticonvulsant and antidepressant activities . One study synthesized 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide, with one compound showing neuroprotection activity . Additionally, diacylhydrazines, 5amino-1-substiuted pyrazole-3,3,4-tricarbonitriles and oxadiazole, pyrazolone derivatives, have shown antidepressant activity in mice .
Anti-tumor Activity
A series of new pyrazolo[3,4-d]pyrimidines were synthesized and investigated for their anti-tumor activity . Compound 239 was the most active compound with IC50 equal to 7.5 nM .
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Neurotoxic Tetrahydropyridines
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) :
MPTP is metabolized to MPP+, a neurotoxin causing Parkinsonian symptoms by selectively destroying dopaminergic neurons. Unlike 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine, MPTP’s 4-phenyl group and methyl substituent enhance its lipophilicity (LogP ~2.8), facilitating blood-brain barrier penetration. MPTP’s toxicity contrasts with the pyrazole-substituted compound, which lacks documented neurotoxic metabolites .- HPTP (4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine): Structurally related to MPTP, HPTP includes halogenated aryl groups (Cl, F) and a ketone side chain.
Imaging Probes
- 4-(2-Fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine: Designed as a MAO-A PET-MRI probe, this compound’s fluoro-nitrophenoxy group enables metabolic cleavage into non-toxic byproducts (e.g., 1-[11C]methyl-2,3-dihydropyridin-4(1H)-one). The pyrazole analog may exhibit distinct metabolic stability due to its aromatic heterocycle .
Pharmacologically Active Derivatives
- 4-(3-Trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine (Xaliproden intermediate): The trifluoromethyl group enhances metabolic stability and receptor affinity (e.g., 5-HT1A agonism).
Physicochemical Properties
Table 1 compares key properties of this compound with analogs:
*Estimated values based on structural analogs.
Key Observations :
- Halogenated or sulfonyl groups (e.g., bromophenyl, methylsulfonylphenyl) elevate LogP, enhancing lipophilicity .
Biological Activity
4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydropyridines and is characterized by a pyrazole moiety, which is known to enhance the pharmacological properties of various compounds. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₁₁N₃
- Molecular Weight : 163.22 g/mol
- CAS Number : 82027046
Pharmacological Properties
- Antimicrobial Activity :
- Antioxidant Activity :
- Neuroprotective Effects :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against certain bacterial strains |
| Alteration in the position of the pyrazole ring | Affects binding affinity to target receptors |
| Substitution at the nitrogen atom | Modulates solubility and metabolic stability |
Research indicates that specific substitutions can enhance the selectivity and efficacy of these compounds in targeting biological pathways .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of tetrahydropyridine derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative tested .
Study 2: Neuroprotective Mechanisms
In a model of neurodegeneration induced by oxidative stress, compounds similar to this compound were shown to protect neuronal cells by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function. The study highlighted the potential of these compounds as candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between pyrazole derivatives and tetrahydropyridine precursors. For example, copper-catalyzed cyclization (as seen in pyrazole-tetrazolo systems) may be adapted for this scaffold . Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC or TLC.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm proton environments and carbon frameworks. Pyrazole protons typically resonate at δ 7.5–8.5 ppm, while tetrahydropyridine signals appear at δ 1.5–3.0 ppm .
- X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.1) resolve stereochemistry and hydrogen-bonding networks, as demonstrated in pyrazole-pyridine co-crystals .
Q. What are common impurities or byproducts in its synthesis, and how are they identified?
- Methodology : Byproducts may arise from incomplete cyclization or oxidation. Use LC-MS to detect low-abundance impurities. Compare retention times and fragmentation patterns with reference standards. For example, residual tetrahydro intermediates (e.g., dihydro derivatives) can be quantified via GC-MS .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for pyrazole absorption). Stabilize with inert atmospheres or antioxidants if oxidation is observed .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodology :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -NO) at pyrazole C-3 to modulate receptor binding, as seen in CRF-1 antagonists .
- Tetrahydropyridine Modifications : Replace the N-methyl group with bulkier substituents to improve pharmacokinetics. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How do contradictory data in synthesis yields or crystallographic parameters arise, and how can they be resolved?
- Case Study : Discrepancies in dihedral angles (e.g., pyrazole vs. tetrahydropyridine planes) may stem from crystal packing effects. Compare multiple crystallographic datasets (e.g., CCDC entries) and validate with DFT calculations (e.g., Gaussian) .
- Resolution : Standardize reaction conditions and use high-purity reagents to minimize batch-to-batch variability.
Q. What advanced analytical strategies address challenges in quantifying low-concentration metabolites or degradation products?
- Methodology :
- UPLC-QTOF-MS : Achieve ppb-level sensitivity for trace analytes. Use isotopic labeling (e.g., -tags) to distinguish metabolites from background noise .
- Solid-State NMR : Resolve amorphous-phase degradation products undetectable by XRD .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodology :
- DFT Calculations : Model transition states for cyclization or oxidation steps (e.g., B3LYP/6-31G* basis set). Compare activation energies to experimental kinetics .
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
